molecular formula C16H21BrO4 B15250448 2,2'-((2-Bromo-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran)

2,2'-((2-Bromo-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran)

Cat. No.: B15250448
M. Wt: 357.24 g/mol
InChI Key: JUPLZNDMXVZPFZ-UHFFFAOYSA-N
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Description

2,2’-((2-Bromo-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) is an organic compound characterized by the presence of a brominated phenylene core linked to two tetrahydro-2H-pyran groups through ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((2-Bromo-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) typically involves the reaction of 2-bromo-1,4-dihydroxybenzene with tetrahydro-2H-pyran in the presence of a suitable base. The reaction proceeds through the formation of ether linkages between the phenylene core and the tetrahydro-2H-pyran groups. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is often carried out in an organic solvent such as dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-((2-Bromo-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenylene core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding phenylene derivative without the bromine substituent.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include substituted phenylene derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include phenylene derivatives with additional oxygen-containing functional groups.

    Reduction Reactions: Products include the de-brominated phenylene derivative.

Scientific Research Applications

2,2’-((2-Bromo-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-((2-Bromo-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) depends on its specific application. In chemical reactions, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2,2’-((2,5-Dibromo-1,4-phenylene)bis(oxy))diacetate: Similar structure with additional bromine atoms and acetate groups.

    2,2’,2’‘,2’‘’-((2-Bromo-1,4-phenylene)bis(methanetriyl))tetrakis(1H-pyrrole): Contains multiple pyrrole groups instead of tetrahydro-2H-pyran groups.

    4,4’-((5-Bromo-2-iodo-1,3-phenylene)bis(oxy))bis(2,3-dihydro-1H-inden-1-one): Features different substituents on the phenylene core.

Uniqueness

2,2’-((2-Bromo-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) is unique due to its specific combination of a brominated phenylene core and tetrahydro-2H-pyran groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H21BrO4

Molecular Weight

357.24 g/mol

IUPAC Name

2-[2-bromo-4-(oxan-2-yloxy)phenoxy]oxane

InChI

InChI=1S/C16H21BrO4/c17-13-11-12(20-15-5-1-3-9-18-15)7-8-14(13)21-16-6-2-4-10-19-16/h7-8,11,15-16H,1-6,9-10H2

InChI Key

JUPLZNDMXVZPFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=CC(=C(C=C2)OC3CCCCO3)Br

Origin of Product

United States

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